Osteogenic Growth Peptide (10-14)
Overview
Description
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is a peptide composed of five amino acids: tyrosine, glycine, phenylalanine, glycine, and glycine. Peptides like this one are important in various biological processes and have significant roles in scientific research due to their unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-glycyl-phenylalanyl-glycyl-glycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like tyrosyl-glycyl-phenylalanyl-glycyl-glycine often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can affect the peptide bonds or side chains, depending on the conditions.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can yield modified peptide bonds or altered side chains.
Scientific Research Applications
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which tyrosyl-glycyl-phenylalanyl-glycyl-glycine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various signaling pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Glycyl-glycyl-tyrosine: A simpler peptide with similar properties but fewer amino acids.
Phenylalanyl-glycyl-glycine: Another related peptide with different amino acid composition.
Tyrosyl-glycyl-glycine: A shorter peptide with similar functional groups.
Uniqueness
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its combination of aromatic and small amino acids allows for diverse interactions and applications in various fields of research.
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPKYKDLYYTJH-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909398 | |
Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105250-85-9 | |
Record name | Historphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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